N-(3-cyanophenyl)-3-nitrobenzene-1-carboximidamide
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Overview
Description
N-(3-cyanophenyl)-3-nitrobenzene-1-carboximidamide is an organic compound with a complex structure that includes a cyanophenyl group and a nitrobenzenecarboximidamide moiety
Scientific Research Applications
N-(3-cyanophenyl)-3-nitrobenzene-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
Target of Action
The primary target of N-(3-cyanophenyl)-3-nitrobenzene-1-carboximidamide is kallikrein , a serine protease . Kallikrein plays a crucial role in the production of bradykinin, a potent vasodilator that causes extravasation and edema in affected tissues .
Mode of Action
This compound acts as a kallikrein inhibitor . By inhibiting kallikrein, it decreases the production of bradykinin, thereby preventing the localized tissue edema that occurs during attacks of hereditary angioedema (HAE) .
Biochemical Pathways
The compound affects the kallikrein-kinin system , a complex system involved in inflammation, blood pressure control, coagulation, and pain . By inhibiting kallikrein, the compound disrupts this system, leading to a decrease in the production of bradykinin .
Result of Action
The inhibition of kallikrein by this compound leads to a decrease in the production of bradykinin . This prevents the localized tissue edema that occurs during attacks of HAE, providing relief from the symptoms of this condition .
Biochemical Analysis
Biochemical Properties
N-(3-cyanophenyl)-3-nitrobenzene-1-carboximidamide has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the activity of histone deacetylase class III sirtuins 1 and 2 (SIRT1/2), which are enzymes involved in the regulation of gene expression . This interaction is believed to be due to the compound’s ability to bind to these enzymes, thereby inhibiting their activity .
Cellular Effects
In terms of cellular effects, this compound has been found to have a potent antiproliferative activity on various glioma cell types, eventually triggering senescence . This effect is believed to be due to the compound’s inhibition of SIRT1/2 activity . The impact on normal glial cells was lower, demonstrating a differential toxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to SIRT1/2, inhibiting their activity and leading to increased acetylation levels of histone and non-histone proteins . This results in changes in gene expression, which can influence cellular processes such as proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-3-nitrobenzene-1-carboximidamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-3-nitrobenzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the cyanophenyl ring.
Comparison with Similar Compounds
Similar Compounds
3-Cyanophenyl isocyanate: Used as a starting reagent in the synthesis of various organic compounds.
Cyanoacetohydrazides: Used in the synthesis of heterocyclic compounds.
Uniqueness
N-(3-cyanophenyl)-3-nitrobenzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N'-(3-cyanophenyl)-3-nitrobenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c15-9-10-3-1-5-12(7-10)17-14(16)11-4-2-6-13(8-11)18(19)20/h1-8H,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLBVSXSBMWJHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C(C2=CC(=CC=C2)[N+](=O)[O-])N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.